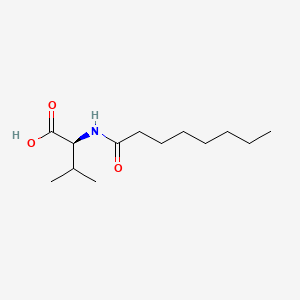

N-Octanoyl-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

133849-27-1 |

|---|---|

Molecular Formula |

C13H25NO3 |

Molecular Weight |

243.347 |

IUPAC Name |

(2S)-3-methyl-2-(octanoylamino)butanoic acid |

InChI |

InChI=1S/C13H25NO3/c1-4-5-6-7-8-9-11(15)14-12(10(2)3)13(16)17/h10,12H,4-9H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 |

InChI Key |

SZUMGHGZFKDFPU-LBPRGKRZSA-N |

SMILES |

CCCCCCCC(=O)NC(C(C)C)C(=O)O |

Synonyms |

Valine, N-(1-oxooctyl)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Octanoyl L Valine

Classical Chemical Synthesis Routes

Traditional chemical synthesis provides robust methods for producing N-Octanoyl-L-valine. These approaches often involve the activation of the carboxylic acid to facilitate the acylation of the amino acid.

Acylation Reactions: Schotten-Baumann Approaches

The Schotten-Baumann reaction is a cornerstone for the synthesis of N-acyl amino acids, including this compound. google.comwikipedia.orgorganic-chemistry.org This method typically involves the reaction of an amine with an acid chloride under alkaline conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, L-valine is reacted with octanoyl chloride. mdpi.com The reaction is usually performed in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org A base, such as sodium hydroxide, is present in the aqueous phase to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction towards the formation of the amide product. wikipedia.orgorganic-chemistry.orguni-duesseldorf.de On an industrial scale, N-acyl amino acids are commonly synthesized by condensing amino acids with carboxylic acid chlorides or anhydrides in an alkaline aqueous solution, which is a direct application of the Schotten-Baumann conditions. google.com

The general mechanism involves the nucleophilic attack of the amino group of L-valine on the carbonyl carbon of octanoyl chloride. The subsequent elimination of the chloride ion, a good leaving group, results in the formation of the this compound. uni-duesseldorf.de The presence of a base is crucial as it deprotonates the ammonium (B1175870) group of the zwitterionic amino acid in the aqueous environment, making the amine a more effective nucleophile. d-nb.info

Mixed Anhydride (B1165640) Methodologies

The mixed anhydride method is another established technique for amide bond formation and can be applied to the synthesis of this compound. This strategy involves the activation of the carboxylic acid (octanoic acid) by forming a mixed anhydride, which then serves as an acyl transfer agent to the amino acid (L-valine). google.com

One specific example involves the use of N-carboxyanhydrides (NCAs). For instance, valine-N-carboxyanhydride (Val-NCA) can mediate the condensation of unactivated amino acids with fatty acids. acs.org The proposed mechanism suggests that the fatty acid carboxylate attacks the carbonyl group of the Val-NCA to form a mixed anhydride intermediate. acs.orgnih.gov This transient mixed anhydride then acylates another amino acid molecule to generate the N-acylated product. acs.org Research has demonstrated that the polymerization of Val-NCA in the presence of fatty acids, such as octanoic acid, yields acylated amino acids. acs.orgnih.gov The efficiency of this acyl transfer is proportional to the concentration of the fatty acid. nih.gov

Challenges and Considerations in Chemical Synthesis

While effective, chemical synthesis of N-acyl amino acids like this compound is not without its challenges. One of the primary issues in organic synthesis is the suppression of unwanted side reactions. libretexts.org Functional groups are often the most reactive sites, and it can be difficult to target one group without affecting another. libretexts.org

Key challenges include:

Side Reactions: The high reaction temperatures sometimes required can lead to side reactions, which can impact the purity and yield of the final product. researchgate.net For instance, O-acylation can occur if the amino acid has an unprotected hydroxyl group. nih.gov

Protecting Groups: To prevent side reactions, protecting groups are often necessary. libretexts.org For example, the carboxylic acid group of the amino acid may need to be protected (e.g., as a methyl or benzyl (B1604629) ester) to prevent it from reacting. libretexts.org The use of protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the α-amino function is common in peptide synthesis but adds extra steps for protection and deprotection, increasing cost and waste. nih.govrsc.org

Racemization: The chiral integrity of the amino acid must be maintained throughout the synthesis. Harsh reaction conditions can sometimes lead to racemization at the α-carbon of the amino acid. core.ac.uk

Environmental Concerns: Traditional methods often use hazardous chemicals, such as thionyl chloride or phosgene (B1210022) to create the acyl chloride, and chlorinated solvents, which are environmentally harmful. uni-duesseldorf.ded-nb.info The generation of inorganic salts as byproducts also contributes to waste. google.comuni-duesseldorf.de

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a greener and more specific alternative to classical chemical synthesis for producing this compound. uni-duesseldorf.ded-nb.info These methods utilize enzymes, which are highly selective and operate under mild conditions. researchgate.net

Utilization of Aminoacylases (EC 3.5.1.14) in Reverse Hydrolysis

Aminoacylases (also known as acylases) are enzymes that typically catalyze the hydrolysis of N-acyl-L-amino acids into an L-amino acid and a carboxylate. wikipedia.org However, under specific conditions, this reaction can be reversed to synthesize N-acyl-L-amino acids from a fatty acid and an L-amino acid. researchgate.net This process is known as reverse hydrolysis. researchgate.netdss.go.th

The biocatalytic synthesis of N-acyl-L-amino acids using aminoacylases circumvents the need for hazardous chemicals like acyl chlorides and avoids the generation of salt waste, making it an environmentally benign approach. uni-duesseldorf.ded-nb.info Several aminoacylases have been shown to catalyze the acylation of amino acids. uni-duesseldorf.de For example, acylase I from pig kidney has been used to effectively synthesize various N-lauroyl-L-amino acids in a glycerol-water system. researchgate.netdss.go.th The equilibrium of the reaction can be shifted towards synthesis by controlling factors such as water activity, for example, by using organic solvents or applying a vacuum. d-nb.info

Substrate Specificity and Enzyme Engineering

The effectiveness of enzymatic synthesis is highly dependent on the substrate specificity of the aminoacylase (B1246476). uni-duesseldorf.de Aminoacylases exhibit specificity for both the amino acid and the acyl group. uni-duesseldorf.de Some enzymes prefer amino acids with polar, charged, hydrophobic, small, or large side chains. uni-duesseldorf.de Regarding the fatty acid, aminoacylases can be classified as short-chain or long-chain specific. uni-duesseldorf.de

For instance, acylase I from pig kidney can catalyze the synthesis of N-lauroyl-L-amino acids with various amino acids but shows no activity for L-proline and L-tyrosine. researchgate.netdss.go.th An aminoacylase from Streptomyces mobaraensis displayed broad substrate specificity for N-acetylated L-amino acids but not for N-acetyl-L-proline. tandfonline.com The ornithine deacetylase ArgE has a preference for aliphatic and positively charged substrates. rsc.org

To overcome limitations in substrate scope or efficiency, enzyme engineering can be employed. This involves modifying the enzyme's structure to enhance its performance for a specific reaction. While not extensively documented specifically for this compound, the principles of enzyme engineering are broadly applicable to aminoacylases to improve their synthetic potential for producing a wide range of N-acyl amino acids. uni-duesseldorf.ded-nb.info

Table of Research Findings on N-Acyl Amino Acid Synthesis

Click to view table

| Method | Enzyme/Reagent | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Chemical Synthesis | Octanoyl chloride, L-valine | Octanoyl chloride, L-valine | This compound | Standard Schotten-Baumann conditions are effective. | wikipedia.org |

| Chemical Synthesis | Valine-N-carboxyanhydride (Val-NCA), Octanoic acid | Val-NCA, Octanoic acid, other amino acids | N-Octanoyl amino acids | Reaction proceeds via a mixed anhydride intermediate. | acs.orgnih.gov |

| Biocatalytic Synthesis | Acylase I (pig kidney) | Lauric acid, various L-amino acids | N-Lauroyl-L-amino acids | Effective synthesis in a glycerol-water system; no reaction with L-proline or L-tyrosine. | researchgate.netdss.go.th |

| Biocatalytic Synthesis | Aminoacylase (Streptomyces mobaraensis) | N-acetylated L-amino acids | Deacetylated L-amino acids | Broad substrate specificity, but inactive towards N-acetyl-L-proline. | tandfonline.com |

| Biocatalytic Synthesis | Ornithine deacetylase ArgE | N-acylated amino acids | Deacylated amino acids | Prefers aliphatic and positively charged substrates; identified N-Ac-L-valine as a novel substrate. | rsc.org |

Table of Mentioned Chemical Compounds

Click to view table

| Compound Name |

|---|

| This compound |

| L-valine |

| Octanoic acid |

| Octanoyl chloride |

| Dichloromethane |

| Diethyl ether |

| Sodium hydroxide |

| Hydrochloric acid |

| Valine-N-carboxyanhydride (Val-NCA) |

| Boc (tert-butyloxycarbonyl) |

| Fmoc (9-fluorenylmethoxycarbonyl) |

| Thionyl chloride |

| Phosgene |

| Glycerol (B35011) |

| N-lauroyl-L-amino acids |

| L-proline |

| L-tyrosine |

| N-acetyl-L-proline |

| N-acetylated L-amino acids |

| Ornithine |

| N-Ac-L-valine |

Solvent Engineering in Biocatalytic Processes

The enzymatic synthesis of N-acyl amino acids, including this compound, is significantly influenced by the reaction medium. Solvent engineering, the strategic selection and use of solvents, plays a crucial role in optimizing reaction equilibria, substrate solubility, and enzyme stability and activity.

Biocatalytic synthesis of N-acyl amino acids is often performed via a reverse hydrolysis reaction catalyzed by enzymes such as acylases, lipases, or proteases. scispace.comdss.go.th The primary challenge in this approach is shifting the reaction equilibrium to favor synthesis over the thermodynamically more favorable hydrolysis. The addition of water-miscible organic solvents to the reaction medium is a common strategy to achieve this shift and to dissolve the often poorly water-soluble fatty acid substrates. scispace.comdss.go.th

Research has shown that the choice of organic solvent profoundly impacts the yield of N-acyl amino acids. For instance, in the enzymatic synthesis of N-lauroyl-L-glutamic acid, a close analog of this compound, various water-miscible organic solvents were tested. dss.go.th The results indicated that solvents like methanol (B129727) and ethanol (B145695) could lead to enzyme inactivation, resulting in no product formation. dss.go.th Conversely, other organic solvents can stimulate the synthesis. dss.go.th

A particularly effective medium for the synthesis of N-acyl-L-amino acids has been found to be a glycerol-water system. scispace.comresearchgate.net Glycerol acts as a co-solvent that can enhance the solubility of substrates and shift the equilibrium towards condensation. d-nb.info In some cases, glycerol can also participate in the reaction through the in situ formation of glycerol esters, which then undergo aminolysis to form the desired N-acyl amino acid, leading to high conversion rates. d-nb.info For example, using acylase I from pig kidney in a glycerol-water system has been shown to be effective for synthesizing various N-lauroyl-L-amino acids, achieving high conversions for substrates like L-arginine. researchgate.net The optimal conditions for such reactions, including pH, temperature, and substrate concentrations, are critical and must be empirically determined for specific enzyme-substrate systems. researchgate.net

The table below summarizes the effect of different solvents on the enzymatic synthesis of N-acyl amino acids, providing insights applicable to this compound production.

| Solvent System | Enzyme(s) | Key Findings | Reference(s) |

| Water-miscible organic solvents | Acylase I, Lipases, Proteases | Can increase synthesis by shifting equilibrium, but some solvents (e.g., methanol, ethanol) can inactivate the enzyme. | scispace.comdss.go.th |

| Glycerol-water | Acylase I | Effective for synthesizing various N-lauroyl-L-amino acids with high conversion rates. | scispace.comresearchgate.netd-nb.info |

| Aqueous/n-hexane biphasic system | Not specified | Yields of 50% or greater for octanoyl vanillylamides. | researchgate.net |

| Polar acetone | Silica-immobilized Bacillus protease and Pseudomonas lipase | Yields of 40% for N-acyl glycines in reverse hydrolysis. | d-nb.info |

Synthesis of this compound Derivatives for Research Applications

The chemical structure of this compound, featuring a lipophilic octanoyl tail and a chiral amino acid headgroup, makes it a versatile building block for the synthesis of a wide array of derivatives with specific functionalities for research purposes.

N-Acyl Amino Acid Surfactant Analogs

N-acyl amino acids, including derivatives of this compound, are a class of biocompatible and biodegradable surfactants. nih.gov Their synthesis is primarily achieved through the Schotten-Baumann reaction, where an amino acid is acylated using a fatty acyl chloride in an alkaline aqueous solution. nih.govuni-duesseldorf.de This method is a cornerstone for producing a variety of N-acyl amino acid surfactants with different alkyl chain lengths and amino acid headgroups.

For example, N-decanoyl-L-valine, a close structural analog of this compound, has been synthesized and studied for its micellization properties. These surfactants exhibit interesting self-assembly behavior in aqueous solutions, forming structures like vesicles, tubules, and rod-like nanostructures depending on the concentration. mdpi.com The properties of these surfactants, such as their critical micelle concentration (cmc) and surface tension reduction, are influenced by the length of the acyl chain and the nature of the amino acid.

The table below presents examples of synthesized N-acyl amino acid surfactant analogs and their key characteristics.

| Surfactant Analog | Amino Acid | Acyl Chain | Key Characteristics | Reference(s) |

| N-decanoyl-L-valine | L-valine | Decanoyl (C10) | Biofriendly anionic surfactant, studied for mixed micellization. | mdpi.com |

| Sodium N-(4-dodecyloxybenzoyl)-L-valinate | L-valine | 4-dodecyloxybenzoyl | Forms various self-assembled structures in water. | mdpi.com |

| N-lauroyl-L-glutamic acid | L-glutamic acid | Lauroyl (C12) | Commercial product used as an emulsifier. | nih.gov |

| N-oleoyl-L-glutamic acid | L-glutamic acid | Oleoyl (C18:1) | Hydrophobic compound used in cosmetic formulations. | nih.gov |

Incorporation into Complex Molecular Structures (e.g., Depsipeptides, Benzene-Tricarboxamides, Chrysin (B1683763) Derivatives)

The unique structural features of this compound allow for its incorporation into more complex molecular architectures, leading to novel materials and bioactive compounds.

Depsipeptides: These are peptides that contain at least one ester bond in addition to amide bonds. researchgate.net The synthesis of the natural product largazole (B1674506), a potent histone deacetylase inhibitor, involves the incorporation of an octanoyl thioester and an L-valine residue within its 16-membered macrocyclic depsipeptide core. mdpi.com Synthetic strategies towards largazole and its analogs often involve the coupling of a valine-containing fragment with other building blocks, followed by macrolactamization and subsequent attachment of the octanoyl group. mdpi.comnih.gov The presence of the N-octanoyl group in largazole is thought to enhance its cell permeability. nih.gov

Benzene-Tricarboxamides (BTAs): BTAs are molecules that can self-assemble into well-defined supramolecular structures. The functionalization of the BTA core with amino acids, such as L-valine, can introduce chirality and other functionalities that influence the aggregation behavior. While direct synthesis of this compound-functionalized BTAs is not explicitly detailed in the provided context, the synthesis of related structures, such as tris-L-valine-n-octadecyl-BTA, demonstrates the feasibility of incorporating N-acylated amino acids into BTA scaffolds.

Chrysin Derivatives: Chrysin, a natural flavonoid, has been functionalized with amino acids to enhance its biological activities. researchgate.netnih.gov Various amino acid conjugates of chrysin have been prepared using peptide chemistry methods. researchgate.net For instance, 7-O-(N-Carbobenzyloxy-L-valyl)-5-hydroxy-2-phenylchromen-4-one has been synthesized, showcasing the esterification of chrysin with a protected L-valine. researchgate.net While direct N-octanoylation is not mentioned, this demonstrates the principle of attaching valine derivatives to the chrysin backbone. Such modifications aim to improve properties like solubility and bioavailability. nih.gov Another study describes the synthesis of chrysin derivatives linked to amino acids via a heptanoyl linker, further indicating the potential for creating N-acyl amino acid-chrysin conjugates. nih.gov

Preparation of L-Valine Esters for Transport Studies

L-valine esters are frequently synthesized as prodrugs to improve the membrane transport and bioavailability of parent drug molecules. mdpi.comnih.gov The rationale behind this strategy is to utilize peptide transporters, such as PEPT1, which are expressed in the intestine and other tissues, to facilitate the uptake of the drug conjugate. mdpi.comnih.gov

The synthesis of L-valine esters typically involves the esterification of the carboxyl group of L-valine with a hydroxyl group on the drug molecule. For instance, L-valine esters of the antiviral drug acyclovir (B1169) have been synthesized and shown to have significantly increased permeability across intestinal cell models compared to the parent drug. nih.govnih.gov Studies have demonstrated that the L-isomer of the valine ester is crucial for recognition by the peptide transporter, highlighting the stereoselectivity of this transport mechanism. nih.gov

The table below provides examples of L-valine esters synthesized for transport studies.

| L-Valine Ester Prodrug | Parent Drug | Key Finding | Reference(s) |

| L-Valine-acyclovir | Acyclovir | ~7-fold increase in mucosal-to-serosal transport via the oligopeptide transporter. | nih.gov |

| L-Valyl ester of azidothymidine (AZT) | Azidothymidine | Three-fold higher cellular uptake than AZT. | nih.gov |

| Ibuprofen L-valine alkyl esters | Ibuprofen | Improved skin permeability compared to unmodified ibuprofen. | rsc.orgresearchgate.netmdpi.com |

These studies underscore the utility of L-valine esterification as a versatile strategy to enhance the delivery of therapeutic agents, a principle that could be extended to this compound for specific delivery applications.

Advanced Analytical Techniques for Characterization and Quantification of N Octanoyl L Valine

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of N-Octanoyl-L-valine, providing confirmation of its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the octanoyl chain and the valine residue. The long alkyl chain of the octanoyl group will produce characteristic signals in the aliphatic region (~0.8-1.6 ppm), including a triplet for the terminal methyl (CH₃) group and multiplets for the methylene (B1212753) (CH₂) groups. The protons on the valine moiety will have specific chemical shifts. For instance, the α-proton (the CH group attached to both the nitrogen and the carboxyl group) is expected to appear as a doublet of doublets around 4.0-4.3 ppm, shifted downfield due to the adjacent electronegative atoms. The amide proton (NH) will appear as a doublet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are particularly diagnostic, appearing significantly downfield (~170-180 ppm). mdpi.com The α-carbon of the valine residue typically resonates around 60-63 ppm. bmrb.io The carbons of the octanoyl chain will produce a series of signals in the aliphatic region of the spectrum (~14-40 ppm). carlroth.com

The expected chemical shifts can be estimated by comparing data from L-valine and related N-acylated structures like N-Boc-L-valine. mdpi.combmrb.io

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Data estimated from L-valine and N-Boc-L-valine spectral data. mdpi.combmrb.io

| Atom Assignment (Valine Moiety) | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | - | ~177 |

| Amide Carbonyl (C=O) | - | ~173 |

| α-Carbon (α-CH) | ~4.2 - 4.3 | ~62 - 63 |

| β-Carbon (β-CH) | ~2.2 - 2.3 | ~31 - 32 |

| γ-Carbons (γ-CH₃) | ~0.9 - 1.0 | ~19 - 21 |

| Atom Assignment (Octanoyl Moiety) | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

| Cα (to amide C=O) | ~2.2 | ~37 |

| Cβ to Cζ | ~1.2 - 1.6 | ~23 - 32 |

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it allows for sensitive quantification and structural confirmation through fragmentation analysis.

In electrospray ionization (ESI) positive mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (e.g., using a QTOF or Orbitrap analyzer) can determine the accurate mass, allowing for the confirmation of its elemental formula (C₁₃H₂₅NO₃).

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The fragmentation pattern of N-acylated amino acids is well-characterized. beilstein-journals.org For this compound, cleavage of the amide bond is a primary fragmentation pathway. Characteristic fragment ions for N-acyl valine derivatives include those that define the amino acid structure. beilstein-journals.orgbiorxiv.org A key fragmentation in positive mode for amide-linked amino acids involves the loss of water from the amino acid fragment, whereas ester-linked compounds typically show a loss of water plus carbon monoxide. biorxiv.org

Table 2: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺) Based on common fragmentation patterns of N-acylated amino acids. beilstein-journals.orgbiorxiv.org

| m/z (Mass/Charge) | Proposed Fragment | Description |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₆NO₃⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₁₃H₂₄NO₂⁺ | Loss of water |

| [Octanoyl group]⁺ | C₈H₁₅O⁺ | Acylium ion from cleavage of the C-N bond |

| [Valine - CO]⁺ | C₄H₁₀N⁺ | Loss of carbonyl from the valine iminium ion |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of this compound due to the hydrophobicity conferred by the eight-carbon acyl chain.

A typical method involves a C18 stationary phase, which retains the analyte through hydrophobic interactions. Elution is achieved using a mobile phase gradient consisting of an aqueous component (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and ensure protonation) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Increasing the proportion of the organic solvent decreases the retention of this compound, allowing it to elute from the column. Detection is commonly performed using a UV detector, as the amide and carboxyl groups have some absorbance at low wavelengths (~210-220 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. nih.govresearchgate.netnih.gov For enhanced UV sensitivity, pre-column derivatization with a chromophoric agent like o-phthalaldehyde (B127526) (OPA) can be employed. nih.gov

Enantiomeric Separation via Reversed-Phase HPLC

Distinguishing between this compound and its non-natural enantiomer, N-Octanoyl-D-valine, is crucial for stereospecific synthesis and biological studies. This is achieved using chiral chromatography. There are two main approaches:

Direct Separation: This method uses a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable for the separation of N-acylated amino acids. scas.co.jpelementlabsolutions.com

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column. For example, valine enantiomers can be derivatized with OPA in the presence of a chiral thiol, and the resulting diastereomeric isoindole adducts can be resolved on a C18 column or a specialized chiral column for enhanced separation. rsc.org

A study on the separation of D/L-valine demonstrated successful resolution using a Chiralcel OD-3R column after derivatization, a technique applicable to its N-octanoyl derivative. rsc.org

Ion Exchange Chromatography Approaches

Ion exchange chromatography (IEX) separates molecules based on their net charge. bio-rad.comnih.gov this compound contains a carboxylic acid group, which is deprotonated and negatively charged at pH values above its isoelectric point (pI). This property allows for its separation using anion exchange chromatography (AEX). nih.govgoogle.com

In a typical AEX workflow, the stationary phase consists of a solid support functionalized with positive charges (e.g., quaternary ammonium (B1175870) groups). bio-rad.com At a suitable buffer pH where this compound carries a net negative charge, it will bind to the AEX resin. Elution is then accomplished by either increasing the concentration of a competing salt (e.g., sodium chloride) in the mobile phase or by decreasing the mobile phase pH to neutralize the charge on the analyte, thereby disrupting the ionic interaction and releasing it from the column. nih.govgoogle.com This technique is particularly useful for separating this compound from neutral or positively charged impurities.

Integration with Mass Spectrometry (e.g., UHPLC-ESI-MS/MS for related acyl-CoAs)

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) stands as a powerful and widely used platform for the analysis of N-acyl amino acids, including this compound. researchgate.netmdpi.com This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance NAAs in complex biological matrices. mdpi.combiorxiv.org

The process begins with the separation of the analyte from other components in the sample via UHPLC. The use of a C18 stationary phase is common for the reversed-phase separation of these molecules. researchgate.netbiorxiv.org Following chromatographic separation, the analyte is introduced into the mass spectrometer through an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the generation of intact molecular ions, which is crucial for accurate mass determination. mdpi.comnih.gov

In the mass spectrometer, tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced specificity. The precursor ion, corresponding to the molecular weight of this compound, is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, generating a unique pattern of product ions. For N-acyl amino acids, characteristic fragmentation patterns include the loss of the amino acid moiety or the fatty acid chain, providing definitive structural information. nih.govnih.gov The detection of these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) or dynamic MRM (dMRM) mode allows for highly selective and sensitive quantification. biorxiv.orgacs.org

Stable isotope-labeled internal standards, such as deuterated or 13C-labeled versions of the analyte, are often used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. otsuka.co.jp The development of methods combining targeted quantitative analysis with untargeted metabolomics using high-resolution mass spectrometry (QTOF-MS) further expands the capability to discover and quantify a wide range of NAAs and other metabolites simultaneously. researchgate.net

| Parameter | Description | Relevance to this compound Analysis |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of this compound from other sample components. |

| Ionization | Electrospray Ionization (ESI) | Generates intact molecular ions of this compound for mass analysis. |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | Offers structural confirmation and highly selective quantification through characteristic fragmentation patterns. |

| Quantification | Multiple Reaction Monitoring (MRM) | Enables precise and sensitive measurement of this compound by monitoring specific ion transitions. |

Other Analytical and Identification Techniques

Beyond mass spectrometry-based methods, several other analytical techniques contribute to the characterization and identification of this compound.

Optical rotation analysis is a critical technique for determining the stereochemistry of chiral molecules like this compound. The "L" designation in L-valine refers to its specific three-dimensional arrangement, which causes it to rotate plane-polarized light in a particular direction. The specific rotation, [α], is a fundamental physical property of a chiral compound and is measured using a polarimeter. canada.ca

| Compound | Reported Specific Rotation | Conditions |

| L-Valine | +26.8° ± 1.2° | c=5, 4M HCl thermofisher.com |

| L-Valine | +27.6° to +29.0° | [α]20D kyowahakko-bio.co.jp |

| L-Valine | +26.5° to +29.0° | after drying, 2 g, 6 mol/L hydrochloric acid TS, 25 mL, 100 mm nihs.go.jp |

| D-Valine | -32.0° to -24.0° | [α]23/D, c = 8 in 6 M HCl |

| N-Boc-L-valine | -6.2° to -6.7° | [α]20/D, c=1, AcOH avantorsciences.com |

Titrimetric analysis, particularly non-aqueous acid-base titration, can be employed for the quantitative determination of this compound. thermofisher.comavantorsciences.com This classical analytical method relies on the reaction of the acidic carboxylic acid group of the molecule with a standardized basic titrant.

In a typical procedure for the parent amino acid L-valine, the sample is dissolved in a non-aqueous solvent like formic acid and then titrated with a standardized solution of a strong acid, such as perchloric acid, in a non-aqueous medium like acetic acid. nihs.go.jp The endpoint of the titration can be determined potentiometrically. nihs.go.jp This method is often used to determine the purity of the compound. For example, the purity of L-valine can be assayed to be between 98.5% and 101.5% using this technique. thermofisher.comthermofisher.com While perhaps less sensitive than modern chromatographic methods, titrimetry offers a reliable and cost-effective means of quantifying bulk amounts of the compound. researchgate.net

Thin Layer Chromatography (TLC) is a versatile and rapid technique used for the separation and qualitative identification of N-acyl amino acids. rockefeller.edunomuraresearchgroup.comscielo.br In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. rockefeller.edu The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

For N-acyl amino acids, a common mobile phase system might consist of a mixture of chloroform (B151607) and methanol. rockefeller.edu After development, the separated spots can be visualized under UV light or by staining with reagents like iodine. nomuraresearchgroup.comnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification by comparison with a standard. sigmaaldrich.com TLC is also valuable for monitoring the progress of chemical reactions, such as the synthesis of N-acyl amino acids, and for assessing the purity of the final product. nih.govscielo.br

| Technique | Principle | Application for this compound |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral molecule. | Confirms the stereochemical integrity (L-form) of the valine moiety. |

| Titrimetry | Quantitative chemical analysis by reacting the analyte with a reagent of known concentration. | Determines the purity and quantity of bulk this compound. |

| Thin Layer Chromatography (TLC) | Separation of components based on differential partitioning between a stationary and a mobile phase. | Rapid qualitative identification, purity assessment, and reaction monitoring. |

Biochemical Interactions and Mechanistic Insights of N Octanoyl L Valine in Model Systems

Enzymatic and Protein Binding Interactions

The unique structure of N-Octanoyl-L-valine, combining a hydrophobic acyl chain with an amino acid, facilitates its interaction with various proteins, including enzymes, receptors, and metal ions.

Aminoacylases (EC 3.5.1.14) are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids into a fatty acid and an L-amino acid. genome.jpqmul.ac.uk These enzymes are typically zinc-containing and are found in animals and microorganisms. genome.jpqmul.ac.uk Their primary function involves the breakdown of N-acylated amino acids. qmul.ac.uk

Research into the substrate specificity of aminoacylases indicates a preference for hydrophobic amino acids. Studies on various aminoacylases have shown that they can hydrolyze a range of N-acyl-amino acids. For instance, an aminoacylase (B1246476) from Paraburkholderia monticola demonstrated a preference for substrates with hydrophobic amino acid residues, with N-lauroyl-valine being a preferred substrate. uni-duesseldorf.de Similarly, research on an aminoacylase from Burkholderia sp. also identified N-lauroyl-valine as a preferred substrate for hydrolysis. nih.gov Although these studies used N-lauroyl-valine (a 12-carbon acyl chain) rather than this compound (an 8-carbon acyl chain), the findings suggest that the shorter, yet still hydrophobic, octanoyl chain would also be recognized by these enzymes. The catalytic activity is dependent on the recognition of both the acyl chain and the L-amino acid moiety. uni-duesseldorf.denih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. nih.govsmw.ch They are activated by fatty acids and their derivatives. nih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. smw.ch PPARα is primarily involved in lipid catabolism, while PPARγ is a key regulator of adipocyte differentiation and lipid storage. smw.ch

Direct studies on the interaction between this compound and PPARs are not extensively documented. However, research on structurally similar N-substituted valine derivatives provides significant insights. A study focused on the optimization of a novel N-aryl substituted valine derivative, compound 7j, revealed that it possesses dual PPARγ and PPARα agonistic activity. nih.govnih.gov Structural and kinetic analyses showed that this compound binds with high affinity to the ligand-binding domain of PPARγ. nih.govnih.gov Although this specific valine derivative has a different N-substituent (an aryl group) compared to this compound (an octanoyl group), the findings highlight that the valine scaffold can be effectively incorporated into molecules that target PPARs. The activation of both PPARα and PPARγ suggests that such compounds can concurrently modulate fatty acid oxidation and lipid storage pathways. nih.gov

Table 1: Interaction of N-Acyl Valine Derivative with PPAR Receptors This table is based on data for an N-aryl substituted valine derivative (compound 7j), a structural analog of this compound.

| Receptor Target | Observed Activity | Significance | Reference |

|---|---|---|---|

| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Agonist activity with high-affinity binding | Modulates lipid storage and adipocyte differentiation. | nih.govnih.gov |

| PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Agonist activity | Regulates fatty acid catabolism. | nih.govnih.gov |

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. mdpi.com In many Gram-negative bacteria, this process is mediated by N-acylhomoserine lactones (AHLs). mdpi.commedchemexpress.com These signaling molecules consist of a homoserine lactone ring attached to an acyl chain of varying length. mdpi.com Molecules that mimic or interfere with AHLs can act as quorum quenchers, disrupting bacterial communication and virulence without exerting bactericidal pressure, which may reduce the development of resistance. mdpi.com

N-acyl amino acids, including derivatives of valine, are structurally analogous to AHLs and have been investigated as potential quorum quenchers. mdpi.com While this compound itself has not been extensively reported as a QS modulator, its structural components—an octanoyl chain and an amino acid derivative—are features found in natural AHLs like N-octanoyl-L-homoserine lactone. medchemexpress.comresearchgate.net Research has focused on creating diverse AHL analogs to screen for quorum quenching activity. mdpi.com For instance, various N-sulfonyl and N-alkyl-N-sulfonyl homoserine lactones have shown promising inhibitory activity against violacein (B1683560) production in Chromobacterium violaceum, a common reporter strain for QS inhibition. mdpi.com The principle is that these analogs can compete with natural AHLs for binding to their cognate receptor proteins (e.g., LuxR-type proteins), thereby inhibiting the downstream signaling cascade. mdpi.com The exploration of N-acyl-valine derivatives in this context remains an area of active research.

N-acyl amino acids can form complexes with various metal ions through coordination bonds involving the carboxylate group and the amide oxygen. researchgate.net While direct studies on this compound are limited, research on the closely related compound N-octanoyl-alanine provides a model for this interaction. N-octanoyl-alanine has been shown to form stable complexes with magnesium (Mg²⁺) and calcium (Ca²⁺) ions. researchgate.net In these complexes, the metal ion coordinates with the octanoyl alanine (B10760859) ligand, forming a [C₁₀H₂₀NCO₃]₂M-type structure. researchgate.net Initially, these complexes crystallize with multiple water molecules, but upon heating, they form stable monohydrate glassy states. researchgate.net

Given the structural similarity between alanine and valine (differing only by the isopropyl side chain versus a methyl group), it is highly probable that this compound would exhibit similar coordination chemistry. The carboxyl and amide groups, which are the primary sites for metal binding, are present in both molecules. researchgate.net The formation of such metal complexes can influence the physicochemical properties and biological distribution of the N-acyl amino acid.

Interactions within Bacterial Quorum Sensing Systems (N-Acylhomoserine Lactone Analogs)

Cellular Uptake and Transport Mechanisms in In Vitro Models

Several solute carrier (SLC) transporters are responsible for the uptake of amino acids and peptide-like molecules.

Peptide Transporter 1 (PepT1) : PepT1 (SLC15A1) is a proton-coupled oligopeptide transporter highly expressed in the small intestine, where it absorbs di- and tri-peptides. mdpi.combiorxiv.org It is also known to transport various peptide-like drugs. mdpi.com The transporter recognizes substrates based on their peptide-like structure. Studies have demonstrated that amino acid ester prodrugs, such as the L-valyl ester of acyclovir (B1169) (Val-ACV), are transported efficiently by PepT1. nih.gov The uptake of Val-ACV via PepT1 is significantly higher than that of the parent drug, and this transport can be inhibited by dipeptides, confirming the role of the transporter. nih.gov Given that this compound possesses a peptide bond-like amide linkage, it is a potential candidate for recognition and transport by PepT1, although direct transport studies are needed for confirmation.

L-type Amino Acid Transporter 1 (LAT1) : LAT1 (SLC7A5) is a sodium-independent transporter that mediates the exchange of large neutral amino acids, including leucine (B10760876), isoleucine, and valine. nih.govnih.gov It is expressed in various tissues, including the blood-brain barrier and in many types of cancer cells. nih.govsolvobiotech.com LAT1 requires association with a heavy chain (4F2hc or CD98) for its functional expression at the plasma membrane. nih.govd-nb.info As LAT1 is the primary transporter for L-valine, it is plausible that this compound could interact with this transporter. nih.gov The bulky N-octanoyl group might influence the binding affinity, potentially making it an inhibitor or a substrate, depending on how the acyl chain fits within the transporter's binding pocket.

Amino Acid Transporter B⁰,⁺ (ATB⁰,⁺) : ATB⁰,⁺ (SLC6A14) is a sodium- and chloride-dependent transporter with an exceptionally broad substrate specificity, transporting all neutral and basic amino acids. frontiersin.orgh-brs.de It shows a high affinity for non-polar amino acids such as valine, leucine, and isoleucine. frontiersin.org ATB⁰,⁺ can also transport certain amino acid derivatives and prodrugs. researchgate.net For example, it has been shown to transport antiviral drugs coupled to amino acids. researchgate.net The broad substrate recognition of ATB⁰,⁺ makes it a strong candidate for mediating the cellular uptake of this compound. The transporter's ability to concentrate its substrates inside the cell could lead to significant intracellular accumulation. nih.gov

Table 2: Potential Carrier-Mediated Transport Systems for this compound This table summarizes transporters that recognize L-valine or its derivatives, suggesting potential transport pathways for this compound.

| Transporter | Gene Name | Known Substrates/Interactions Relevant to this compound | Potential Role in Transport | Reference |

|---|---|---|---|---|

| PepT1 | SLC15A1 | Di/tri-peptides, L-valyl ester prodrugs (e.g., Val-ACV) | May recognize the amide linkage and transport the molecule. | mdpi.comnih.gov |

| LAT1 | SLC7A5 | Large neutral amino acids, including L-valine. | Could interact with the L-valine moiety, acting as a substrate or inhibitor. | nih.govnih.gov |

| ATB⁰,⁺ | SLC6A14 | 18 of 20 proteinogenic amino acids (high affinity for L-valine), some amino acid derivatives. | Likely to transport this compound due to its broad substrate specificity for amino acid derivatives. | frontiersin.orgresearchgate.netnih.gov |

Energy-Dependent Endocytosis Pathways (Clathrin, Caveolin)

The cellular uptake of certain molecules can be facilitated by endocytosis, a process by which cells internalize substances by engulfing them. Research into nanomicelle drug delivery systems has provided insights into the potential uptake mechanisms for L-valine-modified compounds. Studies using human corneal epithelial cells have shown that the uptake of L-valine-modified nanomicelles is an energy-dependent process. mdpi.com This process involves both clathrin-mediated and caveolin-mediated endocytosis pathways. mdpi.com

Endocytosis is a critical process for the uptake of nanoparticles and is often mediated by clathrin and caveolin. mdpi.com The involvement of these pathways was confirmed through protein inhibition assays. mdpi.com Common inhibitors used to study these pathways include chlorpromazine (B137089) for the clathrin pathway and indomethacin (B1671933) for the caveolin pathway. mdpi.com The observation that uptake is reduced at lower temperatures further supports the energy-dependent nature of this process. mdpi.com While these studies focus on a larger nanomicelle structure modified with L-valine, they suggest that the valine component can direct uptake through these specific endocytic routes. Endocytosis is recognized as being frequently dysregulated in cancer, with both clathrin-mediated and caveolae-dependent endocytosis playing significant roles in carcinogenesis. nih.gov

Kinetics and Stereoselectivity of Cellular Transport

The transport of amino acids and their derivatives across the cell membrane is a complex process that can exhibit specific kinetics and stereoselectivity. While specific kinetic and stereoselectivity data for this compound is not detailed in the provided results, the transport of L-valine itself is known to be a mediated process. For instance, L-valine is a substrate for amino acid transporters. mdpi.com The efficiency and rate of transport are crucial for the subsequent intracellular effects of the molecule. The stereochemistry of a molecule, in this case, the L-configuration of valine, often plays a critical role in its interaction with transporters and receptors, which are typically stereospecific.

Modulation of Intracellular Pathways and Gene Expression in Research Models

Influence on Mitochondrial Function and Bioenergetics (e.g., ATP, NAD/NADH Production, Oxidative Phosphorylation)

Mitochondria are central to cellular energy production, and their dysfunction is implicated in various metabolic diseases. nih.gov The process of oxidative phosphorylation is crucial for efficient ATP generation. mdpi.com Valine's ability to sustain oxidative phosphorylation, even during periods of oxidative stress, highlights its protective role in maintaining cellular energy homeostasis. nih.govresearchgate.net

Regulation of Gene Expression Profiles (e.g., Mitochondrial Biogenesis, Lipid Metabolism-Related Genes, Apoptosis-Related Genes)

This compound and its constituent parts can influence the expression of a wide array of genes involved in critical cellular processes. Valine has been shown to upregulate the expression of genes that regulate mitochondrial biogenesis and function, such as PGC-1α and PGC-1β. nih.gov PGC-1α is a master regulator of mitochondrial biogenesis, co-activating transcription factors like NRF-1 and NRF-2, which in turn promote the expression of mitochondrial transcription factor A (Tfam). mdpi.comnih.gov This cascade leads to an increase in mitochondrial DNA content and the expression of key mitochondrial enzymes. nih.gov

In the context of lipid metabolism, valine has been noted to play a favorable role. nih.gov Studies on related compounds and pathways show that factors like PGC-1α, which is influenced by valine, are pivotal in regulating fatty acid β-oxidation. nih.govmdpi.com

Furthermore, L-valine supplementation has been observed to affect the expression of apoptosis-related genes. In one study, L-valine treatment led to a significant increase in the mRNA levels of Caspase3 and Caspase9, inducing apoptosis in mouse testes. nih.gov This was accompanied by a significant downregulation of genes related to autophagy (Atg5, Lamb3) and nucleic acid methylation. nih.gov

The table below summarizes the effects of valine on the expression of selected genes.

| Process | Gene | Effect of Valine | Reference |

| Mitochondrial Biogenesis | PGC-1α | Upregulation | nih.gov |

| PGC-1β | Upregulation | nih.gov | |

| MFN1 | Upregulation | nih.gov | |

| MFN2 | Upregulation | nih.gov | |

| Fis1 | Upregulation | nih.gov | |

| Apoptosis | Caspase3 | Upregulation | nih.gov |

| Caspase9 | Upregulation | nih.gov | |

| Autophagy | Atg5 | Downregulation | nih.gov |

| Lamb3 | Downregulation | nih.gov | |

| Lipid Metabolism | Scd1 | Downregulation | nih.gov |

| Cd36 | Downregulation | nih.gov |

Involvement in Signaling Cascades (e.g., mTORC1 pathway, Nucleic Acid Methylation Pathways)

The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients like amino acids. sochob.cl Valine is one of the branched-chain amino acids that can activate the mTORC1 pathway. mdpi.comnih.gov This activation is part of a two-step mechanism where certain amino acids "prime" the pathway, allowing "activating" amino acids like valine and leucine to stimulate mTORC1. nih.gov The activation of mTORC1 by valine can promote protein synthesis by increasing the phosphorylation levels of downstream targets such as S6K1 and 4E-BP1. mdpi.com Research has shown that valine can upregulate the expression of genes related to the mTORC1 complex, such as mTOR and RPTOR. mdpi.com

In addition to mTORC1, L-valine has been shown to influence nucleic acid methylation pathways. Studies have reported that L-valine treatment can significantly reduce the gene expression levels of enzymes involved in both DNA and RNA methylation. nih.gov For DNA methylation, the expression of DNA methyltransferases (DNMT1, DNMT3a) and demethylases (Tet2, Tet3) was decreased. nih.gov DNA methylation, catalyzed by DNMTs, involves the transfer of a methyl group to cytosine and is a key epigenetic mechanism for gene silencing. reactome.orgfrontiersin.org Similarly, for RNA m6A methylation, the expression of methyltransferases (Mettl14) and demethylases (Alkbh5, Fto) was also reduced, along with the binding proteins Ythdf1/2/3 and Igf2bp1/2. nih.gov

Role in Cellular Processes and Stress Responses in Experimental Systems

Valine plays a significant role in cellular responses to stress, particularly oxidative stress. nih.govresearchgate.net It has been demonstrated to reduce mitochondrial reactive oxygen species (ROS) production induced by stressors like hydrogen peroxide. nih.gov By lowering mitochondrial ROS and the expression of proteins like 4-hydroxynonenal, valine helps protect against oxidative damage. nih.govresearchgate.net This protective effect is crucial, as oxidative stress can lead to lipid peroxidation and destabilize cell membranes.

Impact on Oxidative Stress and Reactive Oxygen Species Production

This compound has been identified as a constituent within plant extracts that have demonstrated antioxidant capabilities. In a phytochemical analysis of an ethanolic extract from Houttuynia cordata, this compound was one of twenty compounds identified via liquid chromatography with tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net This particular extract exhibited antioxidant effects in various chemical assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com

Induction of Apoptosis in Non-Human Cellular/Tissue Models

The potential role of this compound in programmed cell death, or apoptosis, is suggested by its presence in extracts with known bioactivity. For instance, this compound was identified as a component in an ethanolic extract of Houttuynia cordata, a plant whose extracts have been reported to induce apoptosis in certain cancer cell lines. mdpi.comresearchgate.net

However, the existing research primarily focuses on the effects of the entire plant extract. The specific actions of isolated this compound in inducing apoptosis in non-human cellular or tissue models have not been specifically detailed. Therefore, while it is a component of a mixture with reported pro-apoptotic potential, its individual capacity to trigger apoptotic pathways is not yet established.

Effects on Cell Viability in In Vitro Assays

The effect of this compound on cell viability has been investigated in the context of it being a component of a complex mixture. An ethanolic extract of Houttuynia cordata, which contains this compound, was evaluated for its cytotoxicity against several cell lines using an in vitro MTT assay. mdpi.comresearchgate.net

The study assessed the extract's impact on mouse macrophages (RAW 264.7), human keratinocytes (HaCaT), and normal human dermal fibroblasts (NHDF). The results indicated that the ethanolic extract was non-cytotoxic to these cell lines. mdpi.comresearchgate.net In fact, the extract demonstrated a proliferative effect, increasing the cell viability of all three cell lines at certain concentrations. mdpi.com

For RAW 264.7 macrophages, the extract significantly promoted cell viability, with a notable increase at a concentration of 25 µg/mL. mdpi.com On HaCaT keratinocytes and NHDF fibroblasts, the extract also increased cell viability, with the effect on fibroblasts being dose-dependent up to 400 µg/mL. mdpi.com These findings suggest that the extract containing this compound does not negatively impact the viability of these specific cell types in vitro and may even enhance their growth. mdpi.com

Interactive Data Table: Effect of H. cordata Ethanolic Extract (containing this compound) on Cell Viability

| Cell Line | Type | Concentration (µg/mL) | Effect on Viability | Citation |

| RAW 264.7 | Mouse Macrophage | 25 | Increased to ~117% of control | mdpi.com |

| HaCaT | Human Keratinocyte | 100 | Increased to ~112% of control | mdpi.com |

| NHDF | Normal Human Dermal Fibroblast | 400 | Increased to ~121% of control | mdpi.com |

Investigation of N Octanoyl L Valine in Diverse Biological Research Models

Microbial Systems

The origin and metabolic role of N-Octanoyl-L-valine within microbial ecosystems are subjects of ongoing investigation. Research has focused on both its synthesis by microorganisms and its identification as a metabolite derived from complex microbial communities.

Research into the microbial production of N-acylated amino acids has provided insight into the potential biosynthetic pathways for compounds like this compound. One study focused on discovering metabolites from the gut microbiota by expressing biosynthetic gene clusters (BGCs) from uncultured bacteria in a laboratory strain of Escherichia coli. The expression of a specific gene cluster, bgc33, which originates from a metagenomic sample, resulted in the production of N-acylated dipeptide aldehydes. mdpi.com Notably, one of the identified molecules possessed an N-octanoyl acyl chain, demonstrating that microbial enzymes are capable of attaching an octanoyl group to an amino acid-based structure. mdpi.com This finding suggests a plausible mechanism for the biosynthesis of N-octanoyl derivatives by gut bacteria.

The direct identification of this compound from microbial sources is a key step in understanding its biological relevance. In a significant discovery, a study aimed at identifying novel protease inhibitors from the human gut microbiome successfully characterized a range of N-acylated peptide aldehydes produced by expressing a synthetic gene cluster in E. coli. mdpi.com While the major product was identified as N-octanoyl-Met-Phe-H, this research provides concrete evidence that the N-octanoyl moiety is utilized by microbial biosynthetic pathways to modify amino acid and peptide structures. mdpi.com The study highlights that such molecules could be the active products of a whole family of related gene clusters found in microbiota. mdpi.com

In other research, this compound has been identified as a component within complex natural extracts, although its specific microbial origin in these contexts was not the primary focus. For instance, it was detected during the phytochemical analysis of Houttuynia cordata and Gynoxys cuicochensis extracts. mdpi.comresearchgate.net

Table 1: Findings on Microbial Production of N-Octanoyl Derivatives

| Research Focus | Model Organism | Key Finding | Citation |

|---|---|---|---|

| Discovery of microbiota-derived metabolites | E. coli expressing synthetic gene cluster (bgc33) | Produced N-acylated dipeptide aldehydes, including one with an N-octanoyl acyl group derived from methionine and valine precursors. | mdpi.com |

Biosynthesis and Metabolism by Microorganisms

Invertebrate Models (e.g., Caenorhabditis elegans)

Based on a comprehensive review of the available scientific literature, no studies have been identified that specifically investigate the effects of this compound on the longevity or associated gene networks of the invertebrate model organism Caenorhabditis elegans.

Vertebrate Animal Models (Non-Human)

A thorough search of existing research indicates a lack of studies investigating the specific role of this compound in hepatic lipid metabolism or adipogenesis within non-human vertebrate animal models. While the compound is listed in patents as a potential permeation enhancer for drug delivery, its metabolic functions in these specific biological processes have not been reported in the reviewed literature. google.com

Gut Microbiota Compositional Changes

Research into the metabolites produced by the gut microbiota has identified L-valine as a significant compound with potential protective effects. Studies have revealed a link between the gut microbiome, its production of L-valine, and the host's response to systemic inflammatory conditions like sepsis.

In a study comparing sepsis patients to a non-sepsis control group, a notable decrease in the diversity of intestinal flora was observed in the sepsis group google.comcymitquimica.com. Metabolomic analysis of fecal samples from these patients showed that the biosynthesis pathway for valine, leucine (B10760876), and isoleucine was significantly enriched google.comcymitquimica.com. Despite the enrichment of the pathway, the actual abundance of L-valine was found to be significantly lower in sepsis patients google.comcymitquimica.com. This reduction in L-valine levels was negatively correlated with the severity of sepsis, as measured by APACHE-II and SOFA scores google.comcymitquimica.com.

Further investigation using a mouse model of sepsis demonstrated that L-valine could alleviate sepsis-induced intestinal injury google.com. Fecal microbiota transplantation from sepsis patients to antibiotic-treated mice was shown to induce intestinal damage, highlighting the role of the altered microbiota in intestinal barrier dysfunction google.comcymitquimica.com. These findings suggest that L-valine, derived from the gut microbiota, plays a protective role against intestinal injury during sepsis google.com.

In different models, such as studies on pigs fed very low protein diets, the addition of valine has been shown to alter the composition of the gut microbiota. These changes included an enrichment of bacteria such as Mogibacterium . The alteration of gut microbiota composition is suggested as a potential mechanism through which branched-chain amino acids like valine may exert positive effects on growth performance .

| Research Model | Key Findings Related to L-valine | Reference |

|---|---|---|

| Sepsis Patients vs. Controls | Decreased diversity of intestinal flora in sepsis patients. | google.comcymitquimica.com |

| Sepsis Patients vs. Controls | Significant decrease in the abundance of L-valine in sepsis patients. | google.comcymitquimica.com |

| Sepsis Patients vs. Controls | L-valine abundance was negatively correlated with APACHE-II and SOFA scores. | google.comcymitquimica.com |

| Sepsis Mouse Model | L-valine administration was found to alleviate sepsis-induced intestinal damage. | google.com |

| Pigs on Low Protein Diets | Dietary valine supplementation enriched the colon with Mogibacterium. |

Reproductive System Morphology and Apoptosis (e.g., Mouse Testis)

The role of L-valine in the male reproductive system has been investigated, with studies indicating that its supplementation can impact testicular tissue structure and induce apoptosis. In a study using a mouse model, L-valine supplementation was shown to significantly alter the morphology of Sertoli cells and germ cells within the seminiferous tubules. caymanchem.com It also led to an enlarged space between the seminiferous tubules within the mouse testis. caymanchem.com

This research demonstrated that L-valine treatment significantly increased the mRNA levels of Caspase-3 and Caspase-9, as well as the protein levels of CASPASE-9, which are key mediators of apoptosis. caymanchem.com This increase in caspase expression induced apoptosis in the mouse testis. caymanchem.com The process of programmed cell death, or apoptosis, is a crucial physiological process for maintaining the appropriate ratio of spermatogenic cells to Sertoli cells and eliminating abnormal spermatogenic cells to ensure sperm quality. wikipedia.org However, an abnormal increase in apoptosis can disrupt the balance of sperm production. wikipedia.org

Furthermore, the study on L-valine treatment noted a significant reduction in the gene expression levels related to autophagy (Atg5 and Lamb3) and nucleic acid methylation (e.g., Dnmt1, Tet2, Mettl14, Fto). caymanchem.com Protein levels for ALKBH5, FTO, and YTHDF3 were also significantly reduced. caymanchem.com Transcriptome sequencing of the testis identified 537 differentially expressed genes, with the vast majority (511) being down-regulated, affecting multiple important signaling pathways. caymanchem.com

| Parameter Investigated | Observation in Mouse Testis with L-valine Supplementation | Reference |

|---|---|---|

| Tissue Morphology | Altered morphology of Sertoli and germ cells; enlarged space between seminiferous tubules. | caymanchem.com |

| Apoptosis Markers | Significantly increased Caspase-3 and Caspase-9 mRNA levels; increased CASPASE-9 protein levels. | caymanchem.com |

| Gene Expression (Autophagy) | Significantly reduced expression of Atg5 and Lamb3. | caymanchem.com |

| Gene Expression (RNA Methylation) | Significantly reduced expression of Mettl14, Alkbh5, Fto, Ythdf1/2/3, and Igf2bp1/2. | caymanchem.com |

| Protein Abundance | Significantly reduced protein levels of ALKBH5, FTO, and YTHDF3. | caymanchem.com |

Glucagon-Like Peptide 1 (GLP-1) Secretion Mechanisms in Rodents

L-valine has been identified as a potent stimulator of Glucagon-Like Peptide 1 (GLP-1) secretion in rodent models. researchgate.net GLP-1 is a critical incretin (B1656795) hormone released from enteroendocrine L-cells in the gut that enhances glucose-dependent insulin (B600854) secretion. Research indicates that among naturally occurring amino acids, L-valine is the most powerful luminal stimulator of GLP-1 release from the upper small intestine of the rat. researchgate.net

The mechanism of L-valine-induced GLP-1 secretion has been explored using isolated perfused rat small intestines. researchgate.net Luminal administration of L-valine strongly stimulated GLP-1 release. researchgate.net This response is proposed to occur via intracellular metabolism of L-valine, which leads to the closure of ATP-sensitive potassium (KATP) channels. researchgate.net The closure of these channels causes membrane depolarization, which in turn activates voltage-gated Ca2+ channels. researchgate.net The subsequent influx of calcium is a critical step for the exocytosis of GLP-1-containing granules from the L-cells. researchgate.net

Experiments have supported this proposed mechanism. The administration of diazoxide, a KATP-channel opener, completely blocked the GLP-1 response to L-valine. researchgate.net Conversely, inhibiting voltage-gated Ca2+ channels with nifedipine (B1678770) also significantly inhibited the L-valine-induced GLP-1 secretion. researchgate.net Interestingly, the secretion mechanism appears to be independent of sodium co-transport, as depleting luminal Na+ did not affect the GLP-1 response, suggesting that this common pathway for amino acid uptake is not the primary trigger for depolarization in this context. researchgate.net

| Experimental Model/Condition | Effect on L-valine-Induced GLP-1 Secretion | Proposed Mechanism | Reference |

|---|---|---|---|

| Perfused Rat Small Intestine | L-valine strongly stimulated GLP-1 release. | Direct stimulation of L-cells. | researchgate.net |

| Addition of Diazoxide (KATP channel opener) | Completely blocked the GLP-1 response. | Suggests secretion depends on KATP channel closure. | researchgate.net |

| Addition of Nifedipine (Ca2+ channel inhibitor) | Inhibited the GLP-1 response. | Suggests secretion depends on voltage-gated Ca2+ channel opening. | researchgate.net |

| Depletion of Luminal Na+ | Did not affect GLP-1 secretion. | Suggests secretion is not dependent on Na+ co-transport. | researchgate.net |

Computational and Theoretical Studies on N Octanoyl L Valine

Molecular Docking Simulations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand and predict the interactions between ligands, such as N-Octanoyl-L-valine, and protein receptors at the atomic level.

Docking simulations can reveal key binding modes and energetic contributions of different interactions. For instance, in studies of similar N-acyl amino acids, docking has been used to identify crucial hydrogen bonds and hydrophobic interactions within protein binding sites. biorxiv.orgmdpi.com The octanoyl chain of this compound is expected to engage in hydrophobic interactions, while the valine and amide moieties can form hydrogen bonds and van der Waals contacts with receptor residues. biorxiv.org The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is calculated to quantify the strength of the ligand-protein interaction. mdpi.commdpi.com

A typical workflow for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site (or "search space") on the protein, and then using a scoring function to evaluate and rank the generated binding poses. mdpi.com Software like AutoDock Vina is commonly employed for these simulations. mdpi.comnih.gov The results can guide the design of new molecules with improved binding affinity or specificity.

| Interaction Type | Description | Relevant Moieties in this compound |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. biorxiv.org | Amide group (-CONH-), Carboxyl group (-COOH) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. biorxiv.org | Octanoyl chain, Valine side chain (isopropyl group) |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and a π-system. biorxiv.org | Not directly applicable, but the molecular environment can influence this. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between calculated molecular descriptors and experimentally measured activity. sysrevpharm.org For this compound and related compounds, QSAR can be a powerful tool to predict their biological effects and to guide the synthesis of new derivatives with enhanced properties. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a mathematical relationship between the descriptors and the activity. sysrevpharm.orgnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

For N-acyl amino acids, descriptors related to hydrophobicity (like logP), molecular size, and shape are often found to be important. nih.gov For example, a QSAR study on antagonists of nicotinic acetylcholine (B1216132) receptors found that the length of the N-alkyl chain and the octanol-water partition coefficient were significant contributors to the model. nih.gov Such insights can be applied to understand the structure-activity landscape of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Transport

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and transport properties of molecules like this compound by solving Newton's equations of motion for a system of atoms and molecules. researchgate.net These simulations can track the movement of every atom over time, offering insights into how the molecule behaves in different environments, such as in solution or interacting with a cell membrane. nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt and the transitions between them. The flexibility of the octanoyl chain and the valine backbone plays a crucial role in its interactions and self-assembly. molaid.com

Study Transport Processes: Simulate the movement of the molecule across biological membranes, providing a mechanistic understanding of its transport. nih.gov

Investigate Self-Assembly: Model the aggregation of multiple this compound molecules to understand the formation of larger structures like micelles or fibers. acs.orgnih.gov

Recent studies on similar lipopeptides have used MD simulations to reveal how the alkyl chain inserts into lipid bilayers, enhancing the stability of liposomes. nih.gov These simulations also show how the peptide or amino acid headgroup is oriented at the interface, which is critical for its biological function. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide highly accurate information about its geometry, electronic properties, and reactivity.

Specific applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These are crucial for understanding reactivity and intermolecular interactions. nih.gov

Vibrational Analysis: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

While computationally intensive, DFT provides a level of detail about the electronic nature of this compound that is not accessible through classical methods like molecular mechanics.

Supramolecular Assembly Modeling and Self-Assembly Properties

This compound, as an amphiphilic molecule with a hydrophobic octanoyl tail and a hydrophilic L-valine headgroup, has the potential to self-assemble into various supramolecular structures in aqueous environments. csic.es Computational modeling plays a key role in understanding the driving forces and mechanisms behind this self-assembly.

Molecular dynamics simulations are particularly powerful for studying these processes. By simulating a system containing many this compound molecules and water, researchers can observe their spontaneous aggregation into structures like micelles, vesicles, or nanofibers. acs.orgnih.gov These simulations can reveal:

The critical aggregation concentration.

The morphology and size of the resulting aggregates.

The role of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking (if aromatic residues were present), in stabilizing the assemblies. mdpi.com

Studies on related peptide amphiphiles have shown that the balance between the hydrophobic interactions of the alkyl chains and the hydrogen bonding of the peptide headgroups dictates the final morphology of the self-assembled structures. researchgate.netrsc.org The chirality of the L-valine can also be transmitted to the supramolecular level, leading to the formation of helical or twisted structures. csic.es In some cases, environmental factors like pH can trigger or modulate the self-assembly process. uni-ulm.de The depletion of specific amino acids, including valine, can also induce the supramolecular assembly of certain proteins. nih.gov

Thermodynamic and Kinetic Modeling of Biological Processes

Thermodynamic and kinetic modeling can be applied to understand and predict the behavior of this compound in biological systems. These models provide a quantitative framework for describing processes such as binding, transport, and enzymatic reactions.

Thermodynamic modeling focuses on the equilibrium state of a system. For instance, the binding of this compound to a protein can be characterized by thermodynamic parameters like the Gibbs free energy of binding (ΔG), which indicates the spontaneity of the process. rsc.org Thermodynamic models, such as the Peng-Robinson equation of state with mixing rules, can be used to describe the phase behavior of systems containing this compound. openchemicalengineeringjournal.com

Kinetic modeling describes the rate at which processes occur. For example, the Luedeking-Piret model can be used to describe the kinetics of L-valine production in fermentation processes. nih.gov This model can distinguish between growth-associated and non-growth-associated product formation. nih.gov Kinetic models can also be used to study the rates of adsorption and desorption of this compound on surfaces or its transport across membranes. mdpi.com A pseudo-second-order kinetic model has been applied to study the adsorption of L-valine. mdpi.com

| Model Type | Key Parameters | Relevance to this compound |

|---|---|---|

| Thermodynamic | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Describes the spontaneity and driving forces of binding and self-assembly. rsc.org |

| Kinetic | Rate constants (k), Michaelis-Menten constant (Km), Maximum reaction rate (Vmax) | Quantifies the speed of enzymatic reactions, transport, and other biological processes. redalyc.org |

| Adsorption Isotherms (e.g., Langmuir, Freundlich) | Adsorption capacity, Adsorption affinity | Models the equilibrium of this compound binding to surfaces. mdpi.com |

N Octanoyl L Valine As a Research Tool and Biochemical Probe

Utility in Elucidating Biological Mechanisms and Pathways

N-Octanoyl-L-valine and its derivatives are instrumental in probing and understanding complex biological processes. The attachment of the octanoyl group allows for the modulation of a molecule's interaction with biological membranes and proteins, providing insights into their function.

For instance, derivatives of this compound have been synthesized and evaluated as potent inhibitors of histone deacetylases (HDACs). mdpi.com These studies have revealed that the four-atom linker between the macrocycle and the octanoyl group, as well as the specific stereochemistry, are critical for potent HDAC inhibitory activity. mdpi.com This highlights how modifications to the this compound structure can be used to dissect the structural requirements for interacting with specific biological targets. Furthermore, the use of N-octanoyl sialic acid has been shown to inhibit the sialylation of lipooligosaccharides in Haemophilus ducreyi, demonstrating its utility in studying bacterial glycosylation pathways. stanford.edu

Application in Substrate Specificity Profiling for Enzymes and Transporters